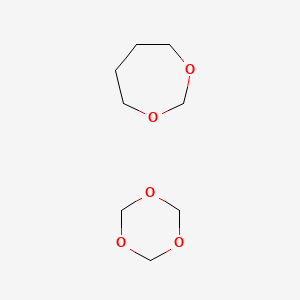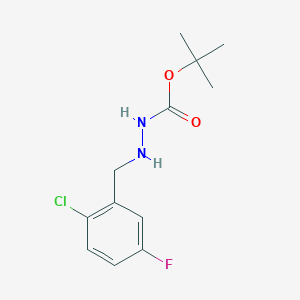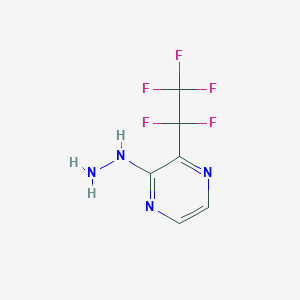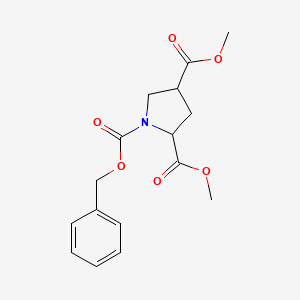
Poly(oxymethylene-co-1,3-dioxepane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(oxymethylene-co-1,3-dioxepane): is a copolymer composed of oxymethylene and 1,3-dioxepane units. This compound is known for its excellent mechanical properties, including high tensile strength and remarkable impact resistance. It is widely used in various industrial applications due to its stability and resistance to depolymerization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Poly(oxymethylene-co-1,3-dioxepane) is typically synthesized through cationic ring-opening polymerization. The process involves the polymerization of 1,3,5-trioxane and 1,3-dioxepane in the presence of a cationic initiator. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired copolymer composition .
Industrial Production Methods: In industrial settings, the copolymer is produced using large-scale polymerization reactors. The process involves the continuous feeding of monomers and initiators into the reactor, where the polymerization occurs. The resulting copolymer is then extruded, pelletized, and subjected to further processing to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Poly(oxymethylene-co-1,3-dioxepane) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the copolymer structure .
Common Reagents and Conditions:
Oxidation: The copolymer can be slowly oxidized in air, especially at elevated temperatures.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium hydroxide and potassium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carbonyl-containing compounds, while reduction can yield alcohols .
Applications De Recherche Scientifique
Poly(oxymethylene-co-1,3-dioxepane) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Poly(oxymethylene-co-1,3-dioxepane) involves its interaction with various molecular targets and pathways. The copolymer’s unique structure allows it to form stable and durable materials with excellent mechanical properties. The presence of oxymethylene and 1,3-dioxepane units contributes to its high tensile strength and impact resistance .
Comparaison Avec Des Composés Similaires
Poly(oxymethylene-co-1,3-dioxepane) can be compared with other similar compounds, such as:
Poly(1,3-dioxolane): This copolymer contains 1,3-dioxolane units and has lower melting points and solubility in water compared to Poly(oxymethylene-co-1,3-dioxepane).
Poly(ethylene oxide): This polymer is known for its solubility in water and lower melting points, making it different from Poly(oxymethylene-co-1,3-dioxepane) in terms of physical properties.
Poly(oxymethylene-co-1,3-dioxepane) stands out due to its balanced properties of high mechanical strength, stability, and resistance to depolymerization, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
25214-85-1 |
|---|---|
Formule moléculaire |
C8H16O5 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1,3-dioxepane;1,3,5-trioxane |
InChI |
InChI=1S/C5H10O2.C3H6O3/c1-2-4-7-5-6-3-1;1-4-2-6-3-5-1/h1-5H2;1-3H2 |
Clé InChI |
AYLMAELYADLOEC-UHFFFAOYSA-N |
SMILES canonique |
C1CCOCOC1.C1OCOCO1 |
Numéros CAS associés |
25214-85-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)


![Methyl (R)-2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B12105861.png)
![3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12105881.png)


![17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)
![2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol](/img/structure/B12105893.png)


![6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12105902.png)
